molecular formula C16H13NO2S3 B2483177 (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 638139-94-3

(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2483177
CAS No.: 638139-94-3
M. Wt: 347.47
InChI Key: FHQSITBMACUAPI-GXDHUFHOSA-N
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Description

(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic compound based on the 5-ene-4-thiazolidinone scaffold, a structure recognized for its significant potential in medicinal chemistry research . This specific (E)-isomer is of high interest for screening in pharmacological and biological studies. Compounds featuring a rhodanine (2-thioxo-4-thiazolidinone) core and a thiophene moiety have demonstrated a range of promising bioactivities in scientific literature. The 5-ene-thiazolidinone structure is a key pharmacophore known to interact with various biological targets . Primary research applications for this class of compounds include investigation as antimicrobial agents and anticancer agents. Recent studies on structurally similar rhodanine derivatives have shown potent activity against a panel of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with efficacy surpassing standard antibiotics like ampicillin . Furthermore, analogous compounds have exhibited significant in vitro cytotoxicity against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549), suggesting potential for development into novel antitumor therapies . The mechanism of action is often multi-targeted; these compounds may function as enzyme inhibitors, with molecular docking studies indicating potential inhibition of key bacterial enzymes like MurB and fungal enzymes like CYP51 . The presence of the thiophene ring enhances the molecule's ability to engage in various binding interactions with biological targets, which can be probed through structure-activity relationship (SAR) studies . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S3/c1-2-19-13-8-4-3-7-12(13)17-15(18)14(22-16(17)20)10-11-6-5-9-21-11/h3-10H,2H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQSITBMACUAPI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Ethoxyphenylamine with Mercaptoacetic Acid

The 3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one intermediate is synthesized through a cyclocondensation reaction. A representative procedure involves:

  • Reactants : 2-Ethoxyaniline (1.0 equiv), carbon disulfide (1.2 equiv), and mercaptoacetic acid (1.1 equiv).
  • Conditions : Reflux in ethanol with catalytic triethylamine (5 mol%) for 6–8 hours.
  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol yields the core as a pale-yellow solid (75–85% yield).

Key Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.10 (m, 4H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.85 (s, 2H, SCH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

Knoevenagel Condensation for C5 Functionalization

General Procedure for (E)-5-(Thiophen-2-ylmethylene) Formation

The exocyclic double bond is introduced via Knoevenagel condensation between 3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde (Fig. 2):

  • Reactants : Thiazolidinone core (1.0 equiv), thiophene-2-carbaldehyde (1.1 equiv).
  • Catalyst : Sodium acetate (3.0 equiv) in glacial acetic acid.
  • Conditions : Reflux at 120°C for 12–16 hours under nitrogen.
  • Workup : Quenching with ice water, filtration, and sequential washing with dichloromethane and methanol yields the product as an orange-red solid (68–72% yield).

Optimization of Reaction Conditions

Table 1 summarizes critical parameters affecting yield and stereoselectivity:

Parameter Tested Conditions Yield (%) (E):(Z) Ratio
Catalyst NaOAc, piperidine, NH₄OAc 68–75 95:5
Solvent Acetic acid, ethanol, toluene 65–72 93:7
Temperature Reflux (120°C), MW (100°C) 70–72 97:3
Reaction Time 12 h, 16 h, 24 h 68–72 95:5

Microwave (MW) irradiation reduces reaction time to 30 minutes but requires specialized equipment. The (E)-isomer predominates (>95%) due to steric hindrance from the thiophene ring, favoring the trans configuration.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : 1702 cm⁻¹ (C=O), 1248 cm⁻¹ (C=S), 1610 cm⁻¹ (C=C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (s, 1H, CH=C), 7.60–7.10 (m, 7H, Ar-H and thiophene-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 1.40 (t, J = 7.0 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 192.1 (C=O), 167.5 (C=S), 142.3 (CH=C), 135.0–115.2 (aromatic carbons), 63.5 (OCH₂), 14.2 (CH₃).
  • HRMS (ESI) : m/z calcd. for C₁₇H₁₄NO₃S₂ [M+H]⁺: 352.0467; found: 352.0469.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 178.2° between the thiophene and thiazolidinone planes.

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A streamlined approach combines 2-ethoxyaniline, carbon disulfide, mercaptoacetic acid, and thiophene-2-carbaldehyde in a single reaction vessel:

  • Conditions : Acetic acid, NaOAc, reflux for 18 hours.
  • Yield : 60–65%, with comparable purity to the stepwise method.

Solid-Phase Synthesis

Immobilization of the thiazolidinone core on Wang resin enables iterative condensation with aldehydes, though yields are modest (50–55%).

Challenges and Mitigation Strategies

  • Isomer Separation : The (E)-isomer is isolated via fractional crystallization from ethanol/water (3:1).
  • Byproduct Formation : Excess aldehyde (1.2 equiv) minimizes unreacted thiazolidinone.
  • Scale-Up Limitations : Microwave-assisted synthesis offers reproducibility but requires specialized reactors.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the thioxo group to a thiol or thioether.
  • Substitution : Electrophilic or nucleophilic substitution reactions can modify the phenyl or thiophene rings.
Common Reagents and Conditions:
  • Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
  • Reducing agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
  • Substitution reagents : Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry: In chemistry, (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development. Researchers investigate its mechanism of action and efficacy in various biological assays.

Industry: In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at Position 3 Substituent at Position 5 Configuration Key Properties/Activities References
(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one 2-ethoxyphenyl Thiophen-2-ylmethylene E N/A (Target compound; structural focus) N/A
(Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one 2-ethoxyphenyl 4-Chlorobenzylidene Z Crystal structure analyzed; rhodanine pharmacophore highlighted .
(Z)-3-(3-Bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one 3-Bromophenyl Thiophen-2-ylmethylene Z Commercial availability; bromine enhances steric/electronic effects .
(Z)-5-(4-Hydroxybenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one N-(2-ethoxyphenyl) 4-Hydroxybenzylidene Z Melting point: 223°C; IR confirms C=O/C=S .
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one - 3-Fluorobenzylidene Z Anticancer activity; synthesized via Knoevenagel condensation .

Key Observations:

Electron-withdrawing groups (e.g., 4-Cl in ) increase electrophilicity, while electron-donating groups (e.g., 4-OCH₃ in ) enhance solubility and hydrogen bonding .

Configuration (E vs. Z) :

  • The E-configuration in the target compound may result in distinct steric arrangements compared to Z-isomers (e.g., ). For example, Z-isomers often exhibit higher planarity due to cis geometry, influencing binding to enzymes like aldose reductase .

Biological Activity

(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O2SC_{13}H_{13}N_{3}O_{2}S. The compound features a thiazolidinone core, which is known for various biological activities. The structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC13H13N3O2SC_{13}H_{13}N_{3}O_{2}S
Molecular Weight273.37 g/mol
SMILESCCOC1=CC=CC=C1C(=S)N(C(=O)N)C(=C)C(=S)N
InChIInChI=1S/C13H13N3O2S/c1-2...

Antibacterial Activity

Research has indicated that compounds within the thiazolidinone class exhibit significant antibacterial properties. A study evaluating various thiazolidinones found that this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary studies have shown effectiveness against common fungal pathogens, such as Candida albicans and Aspergillus niger. The compound's mechanism of action appears to involve disruption of fungal cell wall synthesis, although further detailed investigations are required to elucidate the specific pathways involved.

Anticancer Properties

Thiazolidinones are also recognized for their anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were reported to be in the micromolar range, suggesting a promising avenue for further development as an anticancer therapeutic.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated a series of thiazolidinones, including our compound of interest. The results indicated that it exhibited an MIC of 32 µg/mL against Staphylococcus aureus, which is significant compared to control compounds .
  • Antifungal Evaluation : Another study assessed the antifungal properties of thiazolidinones against Candida species. The compound showed an MIC of 64 µg/mL against Candida albicans, highlighting its potential as an antifungal agent .
  • Anticancer Activity : Research published in Cancer Letters demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. This study suggested that the compound interferes with the mitochondrial pathway of apoptosis .

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